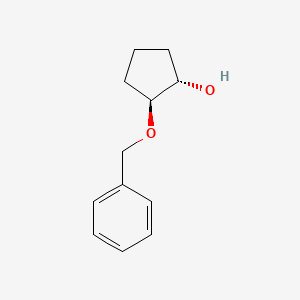![molecular formula C21H15ClFN3OS B2516970 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 902911-98-2](/img/structure/B2516970.png)
3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic molecule that appears to be designed for biological activity, given the presence of a pyrido[2,3-d]pyrimidin-4(3H)-one core, which is often seen in pharmacologically relevant compounds. Although the specific compound is not directly mentioned in the provided papers, similar structures with halogenated benzyl groups and heterocyclic bases are discussed, suggesting potential for biological activity, such as anticancer properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that has been chlorinated and condensed with urea . This suggests that the synthesis of the compound would likely involve similar multi-step reactions, possibly starting with a fluorobenzyl and chlorobenzyl precursor, followed by the introduction of the thioether linkage and the construction of the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice. For example, the related compound in paper crystallizes in the tetragonal system with specific geometric parameters. The molecular structure of 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one would likely be analyzed similarly to determine its conformation and potential for intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and electronic structure. The presence of halogens suggests potential for further substitution reactions, while the heterocyclic base may participate in various interactions with biological targets. The related compound in paper has been subjected to molecular docking studies, indicating that it could interact with specific proteins, which could also be true for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application. The related compounds exhibit specific crystallographic properties and intermolecular interactions, as seen in paper and . Theoretical calculations, such as density functional theory (DFT), can predict the electronic properties, such as HOMO and LUMO energies, which are indicative of the chemical reactivity and stability of the compound. Hirshfeld surface analysis can provide insights into the intermolecular interactions within the crystal structure, which is essential for understanding the compound's behavior in a solid state.
Scientific Research Applications
Chemical Derivatives and Biological Activity
The synthesis and exploration of chemical derivatives related to pyrido[2,3-d]pyrimidin-4(3H)-one compounds have been widely studied for their potential biological activities. For instance, the development of new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which may include structures similar to 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one, highlighted their affinity towards A1 and A2A adenosine receptors. These compounds have shown high affinity and selectivity for the A1 receptor subtype, indicating potential applications in modulating adenosine receptor-mediated biological effects (Betti et al., 1999).
Antimicrobial and Antifungal Applications
Another area of interest is the synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antibacterial and antifungal activities. These studies have produced compounds showing higher antifungal activity than fluconazole against Candida fungus species, and better antibacterial activity than other derivatives, presenting a promising avenue for the development of new antimicrobial agents (Kahveci et al., 2020).
Antimalarial Activity
Research into pyrido[1,2-a]pyrimidin-4-ones has revealed moderate antimalarial activity in synthesized compounds against chloroquine-sensitive strains, further supporting the potential of pyrido[2,3-d]pyrimidin derivatives in developing new antimalarial agents (Mane et al., 2014).
Antitumor and Anticancer Potential
The novel synthesis of pyrimidine derivatives, including pyrido[2,3-d]pyrimidin-4(3H)-one structures, has been evaluated for antitumor activities. Certain derivatives have demonstrated significant activity against various cancer cell lines, suggesting a potential role in cancer therapy development (Raić-Malić et al., 2000).
CNS Depressant Activity
Synthesis and evaluation of thieno(2,3-d)pyrimidin-4-ones and derivatives for central nervous system depressant activity have also been reported. These compounds exhibited marked sedative actions, indicating potential applications in CNS-related disorders (Manjunath et al., 1997).
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3OS/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25-21(26)28-13-15-7-2-4-10-18(15)23/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBJLMIUBPXNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=CC=C4F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

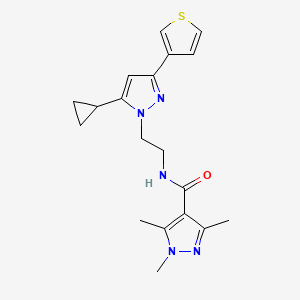
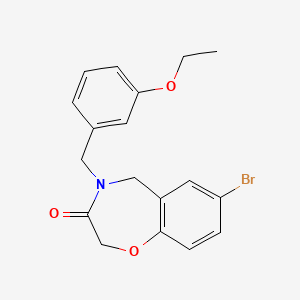
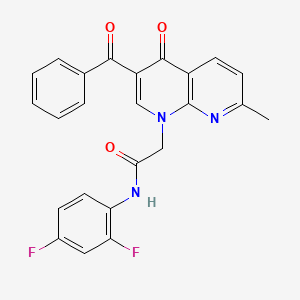

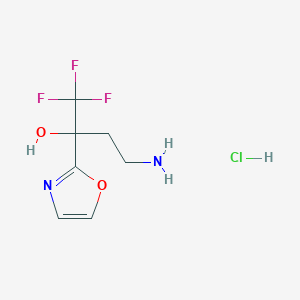
![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)
![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)
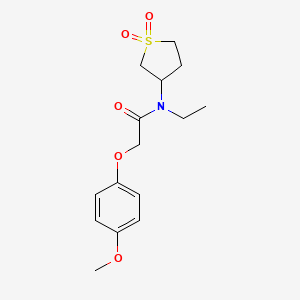
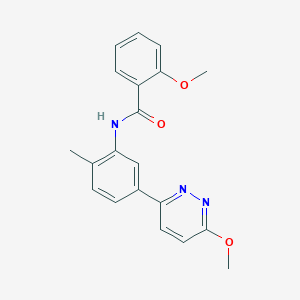
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)
![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)
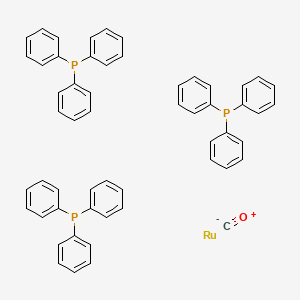
![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)
